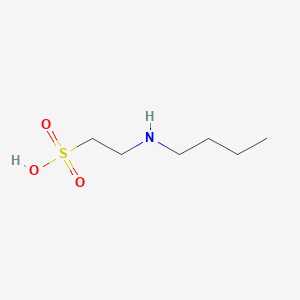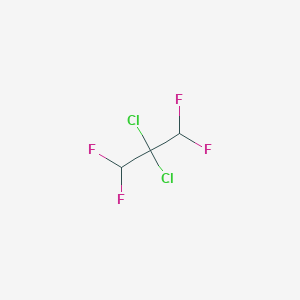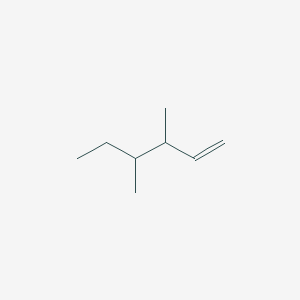
Fluorescein-digalactoside
Vue d'ensemble
Description
Fluorescein-digalactoside, also known as FDG, is an ultra-sensitive substrate used for in vivo and in vitro lacZ ß-galactosidase detection . It is widely used for the detection of E. coli lacZ β-galactosidase by flow cytometry in both mammalian cells and gram-negative bacteria . The fluorescence signal is proportional to lacZ enzymatic activity .
Synthesis Analysis
Fluorescein-digalactoside is a fluorogenic substrate for detecting β-galactosidase. Nonfluorescent FDG is sequentially hydrolyzed by β-galactosidase, first to fluorescein monogalactoside (FMG) and then to highly fluorescent fluorescein . This process can be followed by the increase in either absorbance or fluorescence .Molecular Structure Analysis
The fluorescein-digalactoside molecule contains a total of 85 bonds. There are 53 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aromatic ester, 8 hydroxyl groups, 2 primary alcohols, and 6 secondary alcohols .Chemical Reactions Analysis
Fluorescein-digalactoside is a substrate for β-galactosidase. It is sequentially hydrolyzed by β-galactosidase, first to fluorescein monogalactoside (FMG) and then to highly fluorescent fluorescein . This reaction can be followed by the increase in either absorbance or fluorescence .Physical And Chemical Properties Analysis
Fluorescein-digalactoside has a molecular formula of C32H32O15 and a molar mass of 656.587. It has a predicted density of 1.74±0.1 g/cm3. Its melting point is 200-203 °C (dec.), and its predicted boiling point is 974.8±65.0 °C .Applications De Recherche Scientifique
- Field : Biochemistry and Molecular Biology
- Application Summary : Fluorescein-digalactoside is used as a fluorescent sensor for β-galactosidase, a lysosomal hydrolytic enzyme that plays a significant role in the catalytic hydrolysis of glycosidic bonds . The abnormality of β-Gal in cells is associated with many diseases such as ganglioside deposition, primary ovarian cancer, and also the occurrence of cell senescence .
- Methods : The fluorescein-digalactoside substrate undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase and its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .
- Results : The detection of β-galactosidase activity in vivo based on fluorescent sensors due to their high sensitivity, selectivity and spatiotemporal resolution imaging .
- Field : Biomedical Research
- Application Summary : Fluorescein-digalactoside is used in the development of precise and rapid methods to monitor β-galactosidase activity, which is crucial for early cancer diagnoses and biological research .
- Methods : Activatable optical probes have become a powerful tool for real-time tracking and in vivo visualization with high sensitivity and specificity .
- Results : The use of these probes has enhanced the detection accuracy, especially with aggregation-induced emission (AIE) for background minimization and cell permeability promotion .
Detection of β-galactosidase Activity
Real-time Tracking and In Vivo Visualization
- Field : Cellular Biology
- Application Summary : Fluorescein-digalactoside is used for cellular imaging, particularly for detecting β-galactosidase activity within cells . This is important as β-galactosidase is a vital biomarker for cell senescence and primary ovarian cancers .
- Methods : The fluorescein-digalactosidase substrate is loaded into the cell using various techniques such as pinocytic cell-loading, microinjection, or hypotonic shock . Once inside the cell, the substrate undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase and its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .
- Results : This method allows for the sensitive detection of β-galactosidase activity within cells, which can be visualized using fluorescence microscopy .
- Field : Genetics
- Application Summary : Fluorescein-digalactosidase is used as a reporter enzyme to study gene expression and regulation in biological systems, especially for Escherichia coli β-galactosidase, which is well characterized and encoded by the LacZ gene .
- Methods : Various methods have been developed to evaluate β-gal activity for biological research, including colorimetry, electrochemistry, positron emission tomography (PET), magnetic resonance imaging (MRI) and so forth .
- Results : These methods provide a powerful way to visualize dynamic biological processes in living cells and organisms owing to their high detection sensitivity, excellent resolution and non-invasive real-time detection abilities .
Cellular Imaging
Gene Expression Studies
- Field : Biochemistry
- Application Summary : Fluorescein-digalactosidase is used as a sensitive fluorogenic substrate for detecting β-galactosidase . This is important as β-galactosidase plays a significant role in the catalytic hydrolysis of glycosidic bonds .
- Methods : The substrate is loaded into the cell using various techniques such as pinocytic cell-loading, microinjection, or hypotonic shock . Once inside the cell, the substrate undergoes two reactions: its two galactose moieties are cleaved by intracellular β-galactosidase and its chloromethyl moiety reacts with glutathione and possibly other intracellular thiols to form a membrane-impermeant, peptide–fluorescent dye adduct .
- Results : This method allows for the sensitive detection of β-galactosidase within cells .
- Field : Biomedical Imaging
- Application Summary : Fluorescein-digalactosidase is used in the development of near-infrared (NIR) imaging techniques . This is crucial for visualizing dynamic biological processes in living cells and organisms with high detection sensitivity, excellent resolution, and non-invasive real-time detection abilities .
- Methods : Fluorescent probes are divided into two main categories of “always-on” probes and activatable probes . Fluorescence imaging in the near-infrared window (NIR-I, 650–900 nm; NIR-II, 1000–1700 nm) has gained more attention and been designed for biological analytes/microenvironmental factors .
- Results : These NIR fluorophores could effectively decrease background interference and achieve deeper penetration with superior imaging qualities .
Glycosidase Detection
Near-Infrared Imaging
Safety And Hazards
Orientations Futures
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .
Propriétés
IUPAC Name |
3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBILYWTYHOJB-WBCGDKOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170431 | |
| Record name | Fluorescein-digalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-digalactoside | |
CAS RN |
17817-20-8 | |
| Record name | Fluorescein-digalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein-digalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



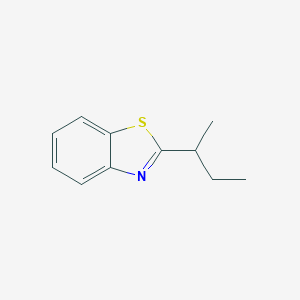
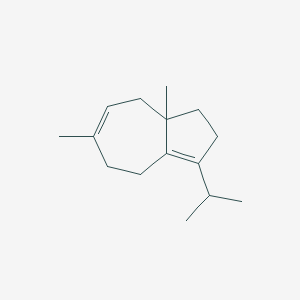
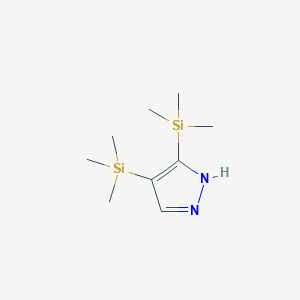
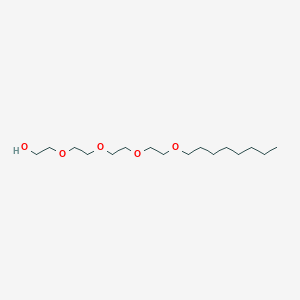
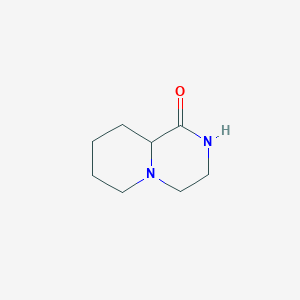
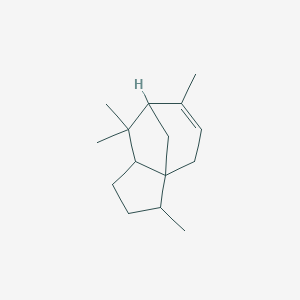
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
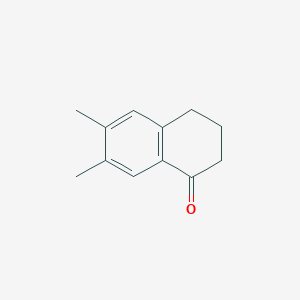
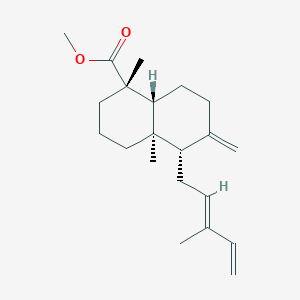
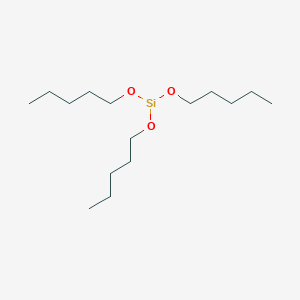
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
